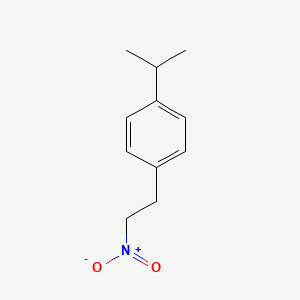
1-Isopropyl-4-(2-nitroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-4-(2-nitroethyl)benzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an isopropyl group and a nitroethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Isopropyl-4-(2-nitroethyl)benzene typically involves a multi-step process starting from benzene. The key steps include:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isopropyl-4-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles to form substituted products.
Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. Major products formed from these reactions include amines and various substituted benzene derivatives.
Scientific Research Applications
1-Isopropyl-4-(2-nitroethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biological effects, depending on the specific molecular targets involved .
Comparison with Similar Compounds
1-Isopropyl-4-(2-nitroethyl)benzene can be compared with other similar compounds such as:
1-Isopropyl-4-nitrobenzene: Similar structure but lacks the nitroethyl group.
4-Nitroethylbenzene: Lacks the isopropyl group.
1-Isopropyl-4-(2-nitrovinyl)benzene: Contains a nitrovinyl group instead of a nitroethyl group.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2-nitroethyl)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15NO2/c1-9(2)11-5-3-10(4-6-11)7-8-12(13)14/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
NCLGSVWFMXPWBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















